molecular formula C12H3Cl5 B14314746 1,2,4,5,8-Pentachlorobiphenylene CAS No. 109719-88-2

1,2,4,5,8-Pentachlorobiphenylene

Cat. No.: B14314746
CAS No.: 109719-88-2
M. Wt: 324.4 g/mol
InChI Key: JSWQSSWTOFDQCS-UHFFFAOYSA-N
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Description

1,2,4,5,8-Pentachlorobiphenylene is a chlorinated biphenyl compound characterized by the presence of five chlorine atoms attached to the biphenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5,8-Pentachlorobiphenylene typically involves the chlorination of biphenylene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination of the biphenylene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product. The chlorination reaction is monitored to ensure the selective substitution of chlorine atoms at the desired positions on the biphenylene ring.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5,8-Pentachlorobiphenylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aqueous sodium hydroxide or amine solutions.

Major Products Formed

    Oxidation: Formation of chlorinated biphenyl quinones.

    Reduction: Formation of partially dechlorinated biphenyls.

    Substitution: Formation of hydroxylated or aminated biphenyl derivatives.

Scientific Research Applications

1,2,4,5,8-Pentachlorobiphenylene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other chlorinated biphenyl compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated biphenyls on human health.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1,2,4,5,8-Pentachlorobiphenylene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,4’,5-Pentachlorobiphenyl: Another chlorinated biphenyl with similar structural features but different chlorine substitution patterns.

    1,2,3,4,5-Pentachlorobenzene: A chlorinated benzene compound with five chlorine atoms attached to a benzene ring.

Uniqueness

1,2,4,5,8-Pentachlorobiphenylene is unique due to its specific chlorine substitution pattern on the biphenylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other chlorinated biphenyls may not be suitable.

Properties

CAS No.

109719-88-2

Molecular Formula

C12H3Cl5

Molecular Weight

324.4 g/mol

IUPAC Name

1,2,4,5,8-pentachlorobiphenylene

InChI

InChI=1S/C12H3Cl5/c13-4-1-2-5(14)9-8(4)10-6(15)3-7(16)12(17)11(9)10/h1-3H

InChI Key

JSWQSSWTOFDQCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C3=C2C(=C(C=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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